molecular formula C10H13NO2S B8489470 4-(t-Butylmercapto)nitrobenzene CAS No. 7205-66-5

4-(t-Butylmercapto)nitrobenzene

Cat. No. B8489470
Key on ui cas rn: 7205-66-5
M. Wt: 211.28 g/mol
InChI Key: XDUPGYBBARIWPQ-UHFFFAOYSA-N
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Patent
US04075345

Procedure details

To a suspension of 4-(t-butylmercapto)nitrobenzene (52.8 g., 0.25 mol) and iron powder (150 g.) in 1 l. of water there was added 1 ml. of acetic acid. The reaction mixture was stirred 18 hours at 90° C. and filtered. Both the residue and filtrate were extracted several times with methylene dichloride, and the combined dried methylene dichloride extracts were concentrated at reduced pressure to give 18.2 g. of a brown oil. This is a 40% weight yield of 4-(t-butylmercapto)aniline. To this oil in 100 ml. of benzene there was then added dropwise 158 g. of a 12.5% benzene solution of phosgene (0.2 mol) with cooling. The reaction mixture was stirred for 1 hour at 10° C., overnight at room temperature and then at reflux temperature for 7 hours. After standing overnight the reaction mixture was filtered, the filtrate concentrated at reduced pressure, then vacuum-distilled. Two product fractions were collected as
Quantity
52.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([S:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1)(C)(C)C.O.C(SC1C=CC(N)=CC=1)(C)(C)C.[C:28](Cl)(Cl)=[O:29]>[Fe].C1C=CC=CC=1.C(O)(=O)C>[SH:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]=[C:28]=[O:29])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
52.8 g
Type
reactant
Smiles
C(C)(C)(C)SC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
150 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)SC1=CC=C(N)C=C1
Step Four
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 18 hours at 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
Both the residue and filtrate were extracted several times with methylene dichloride
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 18.2 g
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour at 10° C., overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 7 hours
Duration
7 h
WAIT
Type
WAIT
Details
After standing overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
vacuum-distilled
CUSTOM
Type
CUSTOM
Details
Two product fractions were collected as

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
SC1=CC=C(C=C1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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